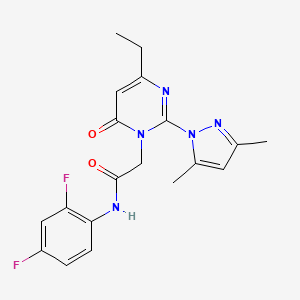

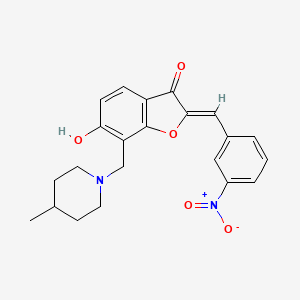

![molecular formula C14H10Br2O3 B2667944 5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid CAS No. 938241-69-1](/img/structure/B2667944.png)

5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid is a chemical compound with the molecular formula C14H10Br2O3 and a molecular weight of 386.04 . It is used in biochemical research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10Br2O3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) . This indicates that the compound contains a benzoic acid group (C6H5COOH) and a bromobenzyl group (C6H4CH2Br) connected by an oxygen atom.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 492.0±40.0 °C and a predicted density of 1.762±0.06 g/cm3 . Its pKa is predicted to be 3.04±0.36 , indicating that it can act as a weak acid in solution.Wissenschaftliche Forschungsanwendungen

Catalysts for Bromination Reactions

One application of related brominated compounds involves their use as catalysts in the bromination of organic substrates. For example, certain selenoxides have been demonstrated to catalyze the bromination of organic substrates in two-phase systems, utilizing sodium bromide and hydrogen peroxide. This process is effective at low catalyst concentrations relative to the organic substrates, and the presence of electron-donating or withdrawing substituents on the selenoxides can significantly affect the reaction rate (Goodman & Detty, 2004).

Precursors for Ligand Design

In ligand design, bromo-substituted compounds are pivotal in constructing preorganized ligands for potential labeling of biological materials. The transformation of bromo to ester groups, followed by saponification and acidification, allows for the creation of structures with appended functions. These protocols contribute significantly to the rational design of ligands with specific functionalities, opening avenues for further biological application (Charbonnière, Weibel, & Ziessel, 2002).

Photosensitizers in Photodynamic Therapy

Certain brominated benzenesulfonamide derivatives have shown remarkable potential as photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent candidates for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Photolabile Labels for Biochemical Agents

The synthesis of highly photolabile compounds like 4-(1-azi-2,2,2-trifluoroethyl)benzoic acid demonstrates the utility of brominated compounds in creating labels that can be fixed to biochemical agents for research purposes. These compounds, upon irradiation, generate carbenes that can be utilized for photoaffinity labeling, providing a valuable tool for the study of biochemical interactions (Nassal, 1983).

Antioxidants from Marine Algae

Bromophenols isolated from red algae have shown potent antioxidant activity, surpassing standard antioxidants in various assays. These findings highlight the potential of bromophenols as natural antioxidants, contributing to the oxidative stability of foods and possibly offering health benefits due to their radical scavenging abilities (Olsen, Hansen, Isaksson, & Andersen, 2013).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-2-[(4-bromophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIGHQLIBHLGSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

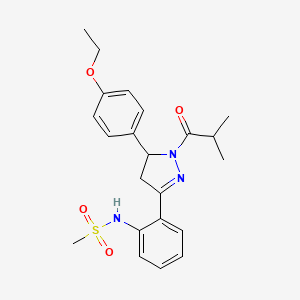

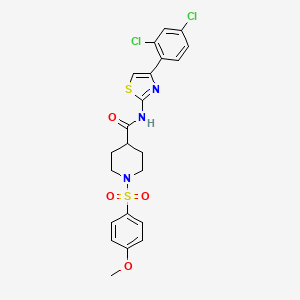

![N-(3-{[4-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B2667865.png)

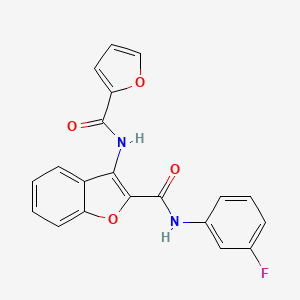

![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2667873.png)

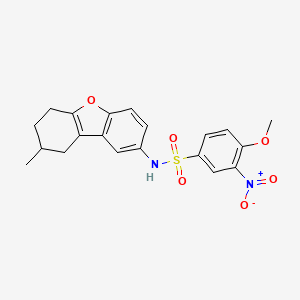

![N-(4-(diethylamino)-2-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2667878.png)

![[5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid](/img/structure/B2667879.png)

![3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2667883.png)

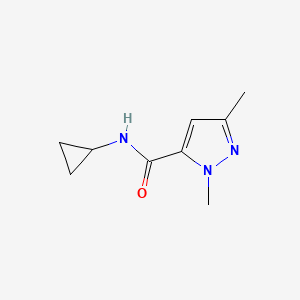

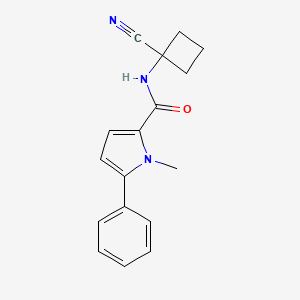

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2667884.png)